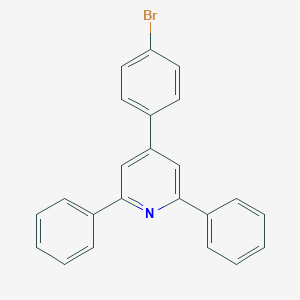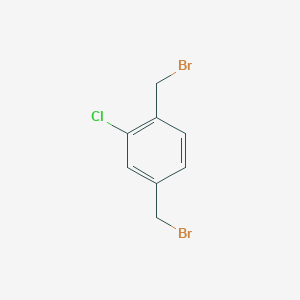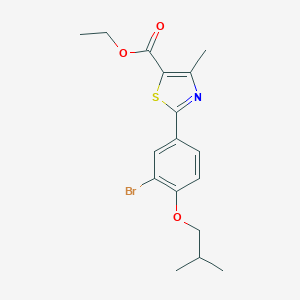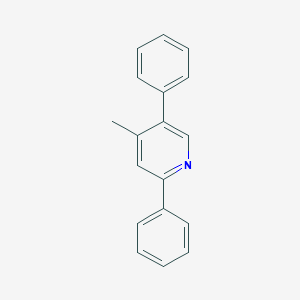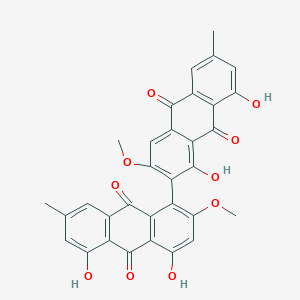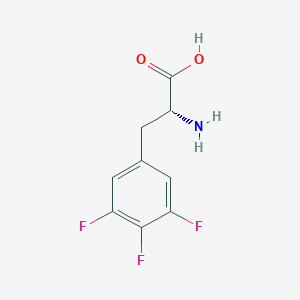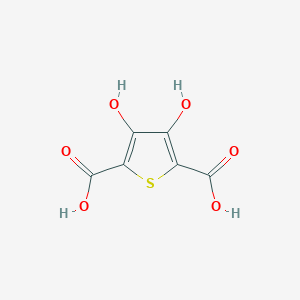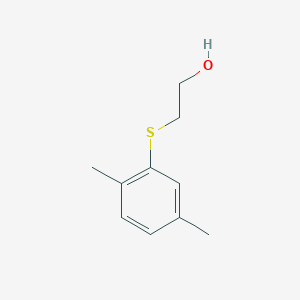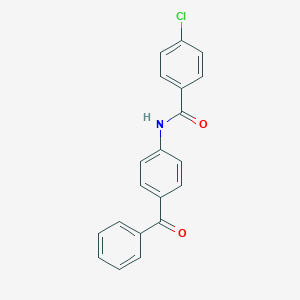
N-(4-benzoylphenyl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-benzoylphenyl)-4-chlorobenzamide, commonly known as BPN or BPNH, is a chemical compound that has been widely studied for its potential use in scientific research. BPN is a member of the benzamide family of compounds, which have been found to have a variety of biological activities. In
Aplicaciones Científicas De Investigación
BPN has been found to have a variety of scientific research applications. One of the most promising areas of research is its potential use as a tool for studying the role of the endocannabinoid system in the brain. BPN has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, BPN can increase the levels of anandamide in the brain, allowing researchers to study its effects on various physiological processes.
Mecanismo De Acción
The mechanism of action of BPN involves its inhibition of FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endocannabinoid that has been found to have a variety of physiological effects, including pain relief, appetite regulation, and mood regulation. By increasing the levels of anandamide, BPN may be able to modulate these processes and provide insights into the role of the endocannabinoid system in health and disease.
Efectos Bioquímicos Y Fisiológicos
BPN has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of FAAH, BPN has been shown to have anti-inflammatory and analgesic effects. It has also been found to reduce anxiety-like behavior in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPN in lab experiments is its selectivity for FAAH inhibition. Unlike other compounds that have been found to inhibit FAAH, BPN does not affect other enzymes in the endocannabinoid system, making it a useful tool for studying the specific effects of FAAH inhibition. However, one limitation of using BPN is its relatively low potency compared to other FAAH inhibitors. This may limit its usefulness in certain experiments where higher levels of FAAH inhibition are required.
Direcciones Futuras
There are several future directions for research on BPN. One area of interest is its potential use as a treatment for anxiety disorders. Animal studies have shown promising results, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a tool for studying the role of the endocannabinoid system in pain regulation. By inhibiting FAAH and increasing the levels of anandamide, BPN may be able to provide insights into the mechanisms underlying pain relief. Finally, further research is needed to optimize the synthesis and purification of BPN to improve its potency and purity for use in lab experiments.
Métodos De Síntesis
The synthesis of BPN involves the reaction of 4-chlorobenzoic acid with 4-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain BPN in high purity.
Propiedades
Número CAS |
7461-48-5 |
|---|---|
Nombre del producto |
N-(4-benzoylphenyl)-4-chlorobenzamide |
Fórmula molecular |
C20H14ClNO2 |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
N-(4-benzoylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C20H14ClNO2/c21-17-10-6-16(7-11-17)20(24)22-18-12-8-15(9-13-18)19(23)14-4-2-1-3-5-14/h1-13H,(H,22,24) |
Clave InChI |
JJNUFGKSMVVNIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Otros números CAS |
7461-48-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



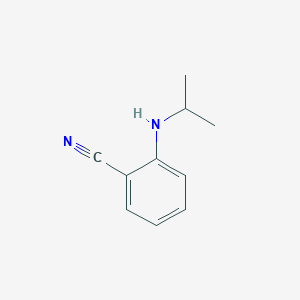

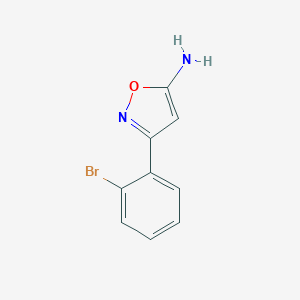
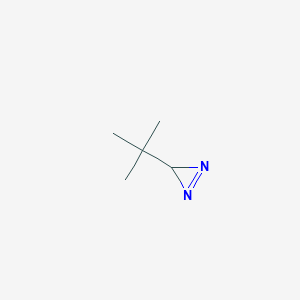
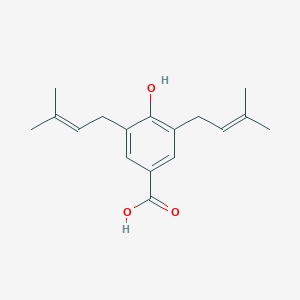
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
